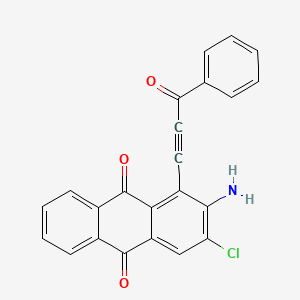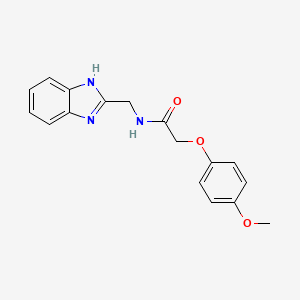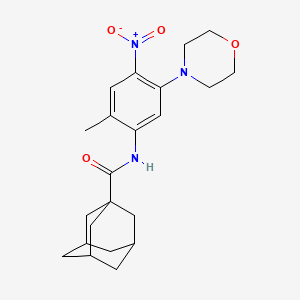
2-Amino-3-chloro-1-(3-oxo-3-phenylprop-1-yn-1-yl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-AMINO-3-CHLORO-1-(3-OXO-3-PHENYLPROP-1-YN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE” is a complex organic compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in various fields, including organic electronics, pharmaceuticals, and materials science. This compound, with its unique structural features, holds potential for diverse scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-AMINO-3-CHLORO-1-(3-OXO-3-PHENYLPROP-1-YN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE” typically involves multi-step organic reactions. The starting materials often include anthracene derivatives, which undergo chlorination, amination, and alkyne addition reactions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. The process would likely involve continuous flow reactors to ensure consistent product quality and yield. Purification methods such as recrystallization, chromatography, and distillation would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be studied to develop new therapeutic agents.
Medicine
In medicine, the compound or its derivatives could be investigated for potential pharmaceutical applications. For example, it may serve as a lead compound for drug development targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors, dyes, and pigments. Its unique properties make it suitable for applications in organic electronics and optoelectronics.
Mechanism of Action
The mechanism of action of “2-AMINO-3-CHLORO-1-(3-OXO-3-PHENYLPROP-1-YN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloroanthracene-9,10-dione: A simpler derivative with similar core structure but lacking the phenylpropynyl group.
1-Amino-2-chloroanthracene-9,10-dione: Another derivative with a different substitution pattern on the anthracene core.
3-Amino-2-chloroanthracene-9,10-dione: A compound with the amino and chloro groups in different positions.
Uniqueness
“2-AMINO-3-CHLORO-1-(3-OXO-3-PHENYLPROP-1-YN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE” stands out due to the presence of the phenylpropynyl group, which introduces additional electronic and steric effects. This unique feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable target for research and development.
Properties
Molecular Formula |
C23H12ClNO3 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-amino-3-chloro-1-(3-oxo-3-phenylprop-1-ynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C23H12ClNO3/c24-18-12-17-20(23(28)15-9-5-4-8-14(15)22(17)27)16(21(18)25)10-11-19(26)13-6-2-1-3-7-13/h1-9,12H,25H2 |
InChI Key |
CWNJPPPEODICTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CC2=C3C(=CC(=C2N)Cl)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[2-(phenylacetyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B11491656.png)
![Ethyl 5-bromo-7-methyl-2-oxo-1,1',2,2',5',6',7',7'A-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B11491661.png)
![N-{2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2,4-dichlorobenzamide](/img/structure/B11491668.png)


![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(phenylcarbamoyl)amino]phenyl}propanoate](/img/structure/B11491689.png)


![(4-{4-Fluoro-2-nitro-5-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B11491696.png)
![N-(2-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11491705.png)
![2-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B11491712.png)
![2-[(3,4-Diethoxyphenyl)acetyl]-3-[(3-methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B11491735.png)
![N-(cyclohexylmethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11491741.png)

